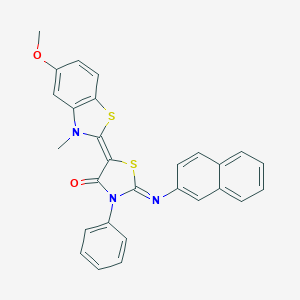![molecular formula C25H34N2O3 B412466 Butyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B412466.png)
Butyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, a dimethylamino group, and a butyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with cyclohexanone in the presence of a base to form an intermediate, which is then reacted with butyl chloroformate to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to accelerate the reaction. Purification steps such as recrystallization or chromatography are often employed to obtain the desired product with high purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, where the butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various ester derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: In biological research, it is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Industry: In the industrial sector, it is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties .
Wirkmechanismus
The mechanism of action of Butyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors or enzymes, modulating their activity. The quinoline core can intercalate with DNA, affecting gene expression and cellular functions. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of the compound.
Cyclohexanone: Another precursor used in the synthesis.
Butyl chloroformate: Used in the esterification step.
Uniqueness: Butyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of a quinoline core with a dimethylamino group and a butyl ester. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Eigenschaften
Molekularformel |
C25H34N2O3 |
|---|---|
Molekulargewicht |
410.5g/mol |
IUPAC-Name |
butyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C25H34N2O3/c1-7-8-13-30-24(29)21-16(2)26-19-14-25(3,4)15-20(28)23(19)22(21)17-9-11-18(12-10-17)27(5)6/h9-12,22,26H,7-8,13-15H2,1-6H3 |
InChI-Schlüssel |
SWQJQVIOTDNQDQ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)N(C)C)C(=O)CC(C2)(C)C)C |
Kanonische SMILES |
CCCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)N(C)C)C(=O)CC(C2)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,4,6-tetramethyl-1-{4-[(2,2,4,6-tetramethyl-1(2H)-quinolinyl)methyl]benzyl}-1,2-dihydroquinoline](/img/structure/B412386.png)
![phenyl (4E)-1-(2-chlorophenyl)-4-[(2,6-dimethylphenyl)imino]-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B412388.png)
![[4-[2-[4-(4-Tert-butylbenzoyl)oxy-3-methylphenyl]propan-2-yl]-2-methylphenyl] 4-tert-butylbenzoate](/img/structure/B412389.png)
![3-methoxy-N-(3-{4-[(3-methoxybenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B412390.png)
![N-[1-[1-[(Z)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-2-yl]tetrazol-5-yl]cyclohexyl]-1-(4-methoxyphenyl)methanimine](/img/structure/B412392.png)

![1-(3-chloro-4-methylphenyl)-4-[[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]amino]-1,3-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B412395.png)
![3-butyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B412397.png)
![benzyl 2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethylcarbamate](/img/structure/B412400.png)


![4,4-dimethyl-5-propyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B412404.png)
![5'-(4-nitrobenzyl)-7',8',9',10'-tetrahydro-5'H-spiro[cyclohexane-1,6'-phenanthridine]](/img/structure/B412405.png)
![2',3',4,5-TETRAMETHYL 5',5',6'-TRIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B412406.png)
